molecular formula C9H9N3O B13593962 3-(5-Methylpyridin-3-yl)isoxazol-5-amine

3-(5-Methylpyridin-3-yl)isoxazol-5-amine

Cat. No.: B13593962
M. Wt: 175.19 g/mol
InChI Key: KYRMHCAEMPBXEN-UHFFFAOYSA-N
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Description

3-(5-Methylpyridin-3-yl)isoxazol-5-amine is a heterocyclic compound that features both pyridine and isoxazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Methylpyridin-3-yl)isoxazol-5-amine typically involves the formation of the isoxazole ring through a cycloaddition reaction. One common method is the (3 + 2) cycloaddition of an alkyne with a nitrile oxide, which can be generated in situ from a hydroximoyl chloride and a base . The reaction conditions often involve the use of copper(I) or ruthenium(II) catalysts, although metal-free synthetic routes are also being explored to avoid the drawbacks of metal-catalyzed reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would likely involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

3-(5-Methylpyridin-3-yl)isoxazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the isoxazole ring to other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the pyridine and isoxazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while substitution reactions could introduce various functional groups onto the pyridine or isoxazole rings.

Scientific Research Applications

3-(5-Methylpyridin-3-yl)isoxazol-5-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(5-Methylpyridin-3-yl)isoxazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target of interest .

Comparison with Similar Compounds

Similar Compounds

    Sulfamethoxazole: An antibiotic that also contains an isoxazole ring.

    Muscimol: A psychoactive compound with a similar heterocyclic structure.

    Ibotenic Acid: Another psychoactive compound with an isoxazole ring.

Uniqueness

3-(5-Methylpyridin-3-yl)isoxazol-5-amine is unique due to the presence of both pyridine and isoxazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for diverse reactivity and potential interactions with various biological targets, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C9H9N3O

Molecular Weight

175.19 g/mol

IUPAC Name

3-(5-methylpyridin-3-yl)-1,2-oxazol-5-amine

InChI

InChI=1S/C9H9N3O/c1-6-2-7(5-11-4-6)8-3-9(10)13-12-8/h2-5H,10H2,1H3

InChI Key

KYRMHCAEMPBXEN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1)C2=NOC(=C2)N

Origin of Product

United States

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